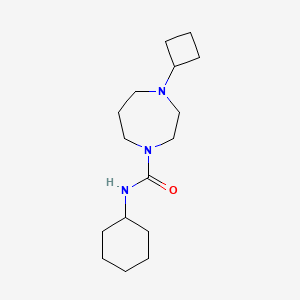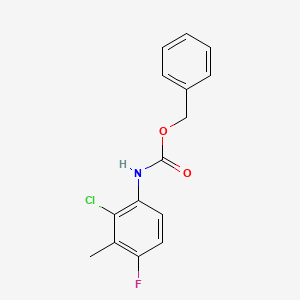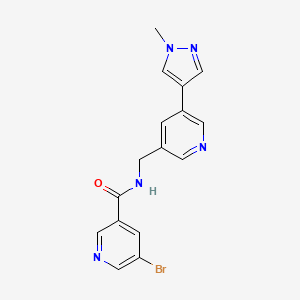
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Disposition in Humans
- Research on BMS-690514 , a compound structurally related to the query, explores its metabolism and disposition in humans. BMS-690514 is an oral selective inhibitor targeting epidermal growth factor and vascular endothelial growth factor receptors, developed for treating cancers like non-small-cell lung cancer and metastatic breast cancer. The study found that BMS-690514 is well absorbed and extensively metabolized in humans through multiple metabolic pathways, with excretion occurring via bile and urine. This indicates a high degree of metabolism for compounds of similar complexity, suggesting potential pharmacokinetic behaviors for the queried compound in human subjects (Christopher et al., 2010).
Biomarker Development for Exposure Assessment
- Research into urinary concentrations of Bisphenol A and 4-Nonylphenol in a human reference population underlines the importance of developing sensitive detection methods for environmental and pharmaceutical compounds. This study's methodology could be adapted for monitoring exposure to complex urea compounds, facilitating research into their environmental impact and human exposure levels (Calafat et al., 2004).
Clinical and Biochemical Markers in Disease
- Studies on urinary hydroxypyridinium crosslink measurements as markers in metabolic bone diseases provide insights into how metabolites of complex molecules can serve as indicators of physiological and pathological states. This could imply potential clinical research applications for the compound if its metabolites interact with bone metabolism or other specific biological markers (Robins et al., 1991).
Environmental Exposure and Health Risks
- A study on environmental exposure to organophosphorus and pyrethroid pesticides in children illustrates the broader implications of chemical exposure on human health, particularly neurotoxic effects. Similar research could explore the environmental presence and biological impact of the chemical compound , especially if it or its degradation products have neuroactive or endocrine-disrupting properties (Babina et al., 2012).
Oxidative Stress and DNA Damage
- The determination of 8-OHdG in urine as a marker of oxidative stress to DNA and its association with cancer risk highlights the potential for compounds like the one inquired about to be studied for their oxidative properties or protective effects against oxidative DNA damage. Understanding whether this compound influences oxidative stress markers could inform its therapeutic or toxicological profile (Wu et al., 2004).
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-16-7-4-6-15(10-16)22-12-14(9-17(22)23)21-18(24)20-11-13-5-2-3-8-19-13/h2-8,10,14H,9,11-12H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXOPWCITKWEJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)
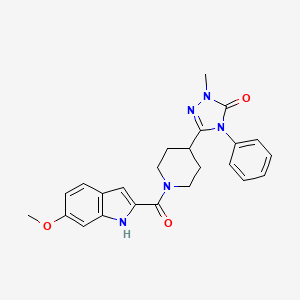


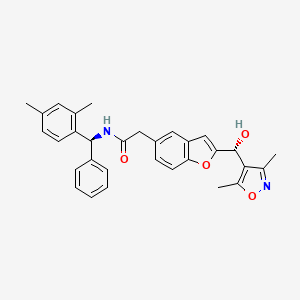
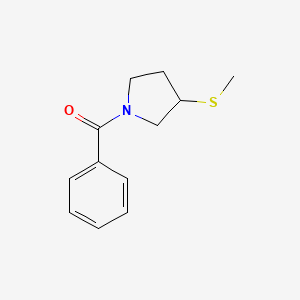

![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)
